N,N-diisopropyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide
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Description
N,N-diisopropyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide is a useful research compound. Its molecular formula is C23H33N3O5S and its molecular weight is 463.59. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N,N-diisopropyl-2-(3-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)sulfonyl)-1H-indol-1-yl)acetamide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may influence a variety of biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Properties
IUPAC Name |
2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O5S/c1-16(2)26(17(3)4)23(28)14-25-13-21(19-9-5-6-10-20(19)25)32(29,30)15-22(27)24-12-18-8-7-11-31-18/h5-6,9-10,13,16-18H,7-8,11-12,14-15H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNONJYBKPBQWHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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